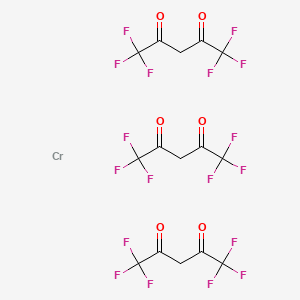
Tris(hexafluoroacetylacetone) chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tris(hexafluoroacetylacetone) chromium typically involves the reaction of chromium(III) chloride with hexafluoroacetylacetone in the presence of a base . The reaction is carried out in an organic solvent such as acetone or acetonitrile, and the product is purified by recrystallization from a suitable solvent . The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{C}_5\text{F}_6\text{O}_2 \rightarrow \text{Cr(C}_5\text{F}_6\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
Tris(hexafluoroacetylacetone) chromium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the chromium center can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: The hexafluoroacetylacetonate ligands can be substituted by other ligands in the presence of suitable reagents.
Thermal Decomposition: Upon heating, the compound decomposes to form chromium oxides and volatile organic products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions .
Scientific Research Applications
Tris(hexafluoroacetylacetone) chromium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris(hexafluoroacetylacetone) chromium exerts its effects involves the coordination of the chromium center with various ligands. This coordination can alter the electronic structure of the chromium atom, making it more reactive in certain chemical environments . The compound can interact with molecular targets such as DNA and proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Tris(hexafluoroacetylacetone) chromium can be compared with other metal acetylacetonates such as:
Tris(acetylacetonato)chromium(III): Similar in structure but lacks the fluorine atoms, resulting in different chemical properties.
Tris(acetylacetonato)iron(III): Contains iron instead of chromium, leading to different redox behavior and applications.
Tris(acetylacetonato)cobalt(III): Contains cobalt, which affects its magnetic and catalytic properties.
The presence of fluorine atoms in this compound makes it more volatile and thermally stable compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
chromium;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDUGQRHXCPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cr] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6CrF18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
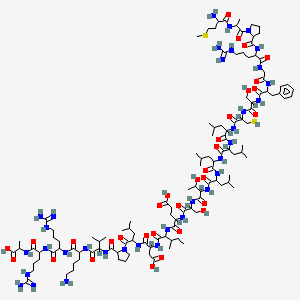

![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)
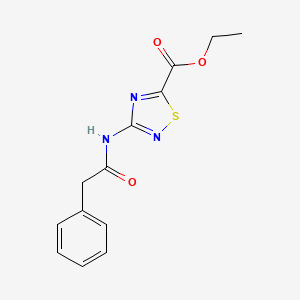
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
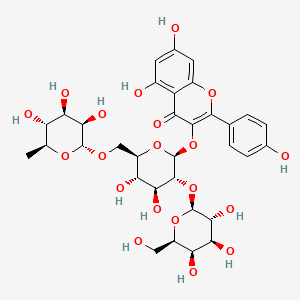
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1R,6R)-1,6-dimethyl-9-propan-2-ylidene-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-one](/img/structure/B12432873.png)
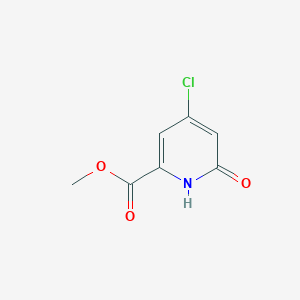

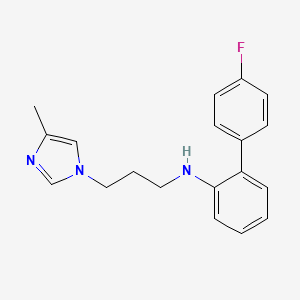
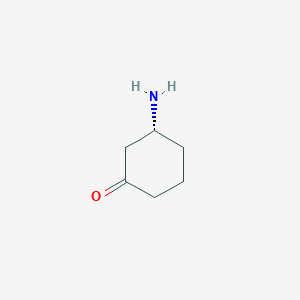
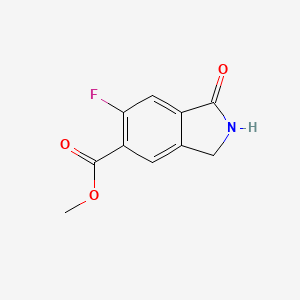
![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
